molecular formula C16H20N2O5 B12886115 N-(Propan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide CAS No. 89205-17-4

N-(Propan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B12886115
CAS No.: 89205-17-4
M. Wt: 320.34 g/mol
InChI Key: MGSHHKHRCAUIDA-UHFFFAOYSA-N
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Description

N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is a synthetic compound that features a unique combination of functional groups, including an oxazole ring and a trimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the trimethoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the protection of hydroxyl groups, followed by cyclization using reagents like NaIO4 and olefination via the HEW-Wittig method .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents like NaBH4, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups to the trimethoxyphenyl moiety .

Scientific Research Applications

N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The oxazole ring may also contribute to the compound’s bioactivity by interacting with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is unique due to its combination of an oxazole ring and a trimethoxyphenyl group, which provides a distinct pharmacophore with potential multi-activity and specific targeting capabilities .

Properties

CAS No.

89205-17-4

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

N-propan-2-yl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C16H20N2O5/c1-9(2)18-16(19)13-14(23-8-17-13)10-6-11(20-3)15(22-5)12(7-10)21-4/h6-9H,1-5H3,(H,18,19)

InChI Key

MGSHHKHRCAUIDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(OC=N1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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